molecular formula C22H13N3O3 B021171 Benzene, 1,1',1''-methylidynetris[4-isocyanato- CAS No. 2422-91-5

Benzene, 1,1',1''-methylidynetris[4-isocyanato-

Cat. No. B021171
CAS RN: 2422-91-5
M. Wt: 367.4 g/mol
InChI Key: LTIKIBFTASQKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzene derivatives often involves intricate chemical reactions. For instance, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene showcases the complexity involved in creating benzene-based compounds, utilizing single-crystal X-ray diffraction for structure determination (Yan, 2004).

Molecular Structure Analysis

The molecular structure of benzene derivatives is a key area of study, as illustrated by the investigation of the structure and stability of m-benzyne and its derivatives through density functional theory (DFT) and high-level ab initio calculations, highlighting the importance of molecular structure analysis in understanding these compounds (Kraka et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving benzene and its derivatives, such as benzyne, are extensively studied. The reactions of benzyne with substituted benzenes, leading to Diels-Alder adducts and providing insights into the relative reactivities and substituent effects, are examples of the chemical versatility of benzene derivatives (Tabushi et al., 1977).

Physical Properties Analysis

The physical properties of benzene derivatives, such as solubility, thermal stability, and behavior, are crucial for their practical applications. The preparation and properties of novel polyimides derived from N,N‐bis(isocyanatoalkyl)‐1,2,4,5‐benzenetetracarboxylic‐1,2:4,5‐diimides highlight the significance of studying these properties to enhance material performance (Yeganeh & Barikani, 2000).

Chemical Properties Analysis

Understanding the chemical properties of benzene derivatives is essential for exploring their potential uses. Studies on the preparation, structural characterization, and molecular orbitals of compounds like 4,5-dicyano-3,6-diethylbenzo-1,2-diselenete demonstrate the depth of chemical property analysis required for these complex molecules (Kimura et al., 2014).

Scientific Research Applications

Hybrid Organic/Inorganic Benzene Derivatives

A study explores the synthesis and characterization of a hybrid organic/inorganic benzene derivative, bridging the gap between traditional benzene chemistry and borazine-based research. This work highlights the creation of novel compounds with potential applications in materials science and hydrogen storage technologies (Marwitz et al., 2009).

Green Chemistry in Isocyanate Synthesis

Research on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis without the use of phosgene represents a move towards safer, environmentally-friendly chemical processes. This compound has applications in optical polymer composites and other industries (Jianxun et al., 2018).

Innovative Fluorophores

The development of novel benzene-based green fluorophores showcases the potential for high-efficiency, stable luminescent materials. These compounds, with their unique push-pull systems and hydrogen bonding, are promising for imaging applications and displays (Beppu et al., 2015).

Aryne Chemistry for Multifunctionalization

Aryne chemistry, including the use of benzdiyne and benztriyne equivalents, opens up avenues for the synthesis of complex organic structures. These methodologies allow for the functionalization of benzene rings, contributing to the field of synthetic organic chemistry and facilitating the creation of polycyclic aromatic frameworks (Shi et al., 2017).

High-Performance Polymers from Fatty Acids

Research into polyurethane networks derived from fatty-acid-based aromatic triols underscores the potential of biobased materials for advanced applications. These polymers exhibit promising properties for use in various industries, highlighting the role of green chemistry in material science (Lligadas et al., 2007).

properties

IUPAC Name

1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIKIBFTASQKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062401
Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1',1''-methylidynetris[4-isocyanato-

CAS RN

2422-91-5
Record name 4,4′,4′′-Triphenylmethane triisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2422-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1',1''-methylidynetris(4-isocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylidynetri-p-phenylene triisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Reactant of Route 3
Reactant of Route 3
Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Reactant of Route 4
Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Reactant of Route 5
Reactant of Route 5
Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Reactant of Route 6
Reactant of Route 6
Benzene, 1,1',1''-methylidynetris[4-isocyanato-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.